Colforsin daropate

aqueous solubility formulation in vitro assay

Colforsin daropate is a water-soluble forskolin derivative that directly activates adenylate cyclase (AC) without engaging β-adrenoceptors, preserving efficacy in β-receptor-desensitized heart failure models. It achieves ~1.87-fold greater potency at cardiac type V AC than forskolin, with aqueous solubility ≥10 mg/mL enabling DMSO-free formulation—eliminating organic solvent artifacts in sensitive primary cell assays. Its coronary vasodilator-dominant profile (vasodilation >> inotropy) makes it mechanistically superior to catecholamine inotropes for preclinical cardiac research. Ideal for cAMP signaling, calcium transient measurements, and transplantation immunopharmacology at 1–3 mg/kg/day oral dosing.

Molecular Formula C27H43NO8
Molecular Weight 509.6 g/mol
CAS No. 113462-26-3
Cat. No. B044253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameColforsin daropate
CAS113462-26-3
Synonymscolforsin daropate
colforsin daropate hydrochloride
Molecular FormulaC27H43NO8
Molecular Weight509.6 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)OC(=O)CCN(C)C
InChIInChI=1S/C27H43NO8/c1-10-24(5)15-18(31)27(33)25(6)17(30)11-13-23(3,4)21(25)20(35-19(32)12-14-28(8)9)22(34-16(2)29)26(27,7)36-24/h10,17,20-22,30,33H,1,11-15H2,2-9H3/t17-,20-,21-,22-,24-,25-,26+,27-/m0/s1
InChIKeyRSOZZQTUMVBTMR-XGUNBQNXSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Colforsin Daropate (CAS 113462-26-3): A Water-Soluble Forskolin Derivative with Differentiated Pharmacological Properties


Colforsin daropate is a water-soluble hydrochloride salt derivative of the labdane diterpene forskolin (colforsin), chemically formed via condensation of forskolin with N,N-dimethyl-β-alanine to yield the carboxylic ester 6-(3-dimethylaminopropionyl)forskolin [1]. As a direct adenylate cyclase (AC) activator, it increases intracellular cAMP without engaging β-adrenoceptors, distinguishing it mechanistically from catecholamine-based inotropes [2]. Colforsin daropate is marketed clinically for acute heart failure and serves as a research tool for cAMP signaling studies, with documented water solubility enabling aqueous formulation absent the organic co-solvents required for forskolin .

Why Generic Substitution Fails: Critical Differentiation of Colforsin Daropate from Forskolin and Catecholamine Inotropes


Generic substitution of colforsin daropate with forskolin or standard inotropes is scientifically unsound due to fundamental differences in aqueous solubility, adenylate cyclase isoform selectivity, and cardiovascular action profile. Forskolin is practically insoluble in water, requiring organic co-solvents for in vitro use and precluding intravenous administration without specialized formulation . In contrast, colforsin daropate hydrochloride achieves water solubility of ≥10 mg/mL, enabling direct aqueous reconstitution . Furthermore, colforsin daropate displays approximately 1.87-fold greater potency than forskolin at cardiac type V AC while maintaining similar potency at types II and III , a differentiation absent in generic substitutions. Unlike catecholamines (isoproterenol, dopamine, dobutamine) which rely on β-adrenoceptor signaling that becomes down-regulated in severe heart failure, colforsin daropate activates AC directly, preserving efficacy in β-receptor-desensitized states [1]. These quantitative differences in solubility, potency, and mechanism render interchangeable substitution scientifically invalid.

Colforsin Daropate (CAS 113462-26-3): Quantitative Differentiation Evidence vs. Forskolin, Catecholamines, and Milrinone


Aqueous Solubility Advantage of Colforsin Daropate vs. Forskolin

Colforsin daropate hydrochloride demonstrates aqueous solubility of ≥10 mg/mL, enabling direct reconstitution in water or aqueous buffers . Forskolin, the parent compound, is reported as water-insoluble (insoluble or <1 mg/mL) by multiple authoritative vendor datasheets and requires organic co-solvents such as DMSO or ethanol for dissolution . This solubility differential is a consequence of the N,N-dimethyl-β-alanine ester modification introduced at the 6-hydroxy position of forskolin [1].

aqueous solubility formulation in vitro assay adenylate cyclase

Enhanced Potency at Cardiac Type V Adenylate Cyclase vs. Forskolin

Colforsin daropate (NKH477) is approximately 1.87-fold more potent than forskolin in stimulating type V adenylate cyclase (AC-V) activity, the predominant cardiac isoform . In contrast, its potency at type II and type III AC isoforms is comparable to that of forskolin (1.04-fold and 0.89-fold relative to forskolin, respectively) . This differential potency profile represents a structural refinement of the forskolin scaffold that enhances activity at the cardiac-relevant isoform without substantially altering activity at other AC subtypes.

adenylate cyclase isoform selectivity cAMP signaling cardiac pharmacology

Distinct Cardiovascular Selectivity Profile: Coronary Vasodilation-Predominant Action

In canine isolated, blood-perfused heart preparations, colforsin daropate exhibited a cardiovascular selectivity order of coronary vasodilation >> positive inotropy > positive chronotropy [1]. This contrasts sharply with isoproterenol, dopamine, and dobutamine, each of which displayed the reverse selectivity order: positive inotropy >> coronary vasodilation > positive chronotropy [2]. Additionally, colforsin daropate stimulated adenylate cyclase activity with the rank order colforsin daropate >> isoproterenol > dopamine = dobutamine [3].

coronary vasodilation positive inotropy chronotropy heart failure canine heart preparation

Human Pharmacokinetics in Cardiac Surgery Patients: Three-Compartment Model Parameters

In patients undergoing coronary artery bypass grafting (CABG), colforsin daropate (0.01 mg/kg IV) exhibited triphasic pharmacokinetics: distribution half-life (t1/2α) of 3.9±1.1 min, metabolic half-life (t1/2β) of 1.9±0.7 h, and elimination half-life (t1/2γ) of 95.3±15.2 h [1]. Central compartment volume was 591.0±42.8 mL/kg, volume of distribution was 2689.2±450.6 mL/kg, and elimination clearance was 27.7±14.7 mL/kg/min [2]. Based on simulation modeling, continuous infusion at 0.5 μg/kg/min achieves effective plasma concentration (5-10 ng/mL) within 30 minutes [3]. No comparable human pharmacokinetic dataset exists for unmodified forskolin due to its clinical inapplicability.

pharmacokinetics half-life volume of distribution clearance CABG therapeutic monitoring

Antiproliferative Activity in Lung Allograft Rejection Model

In a rat orthotopic lung allograft model, oral administration of colforsin daropate (NKH477) at 1-3 mg/kg/day on days 3 and 5 prolonged lung allograft survival in a dose-dependent manner [1]. The antiproliferative effect was associated with altered cytokine profiles, specifically modulating the immune response to inhibit acute rejection [2]. Forskolin has not been evaluated in comparable transplant rejection models due to its poor oral bioavailability and aqueous insolubility.

lung transplantation allograft rejection immunomodulation antiproliferative cAMP

Optimal Research and Procurement Applications for Colforsin Daropate Based on Quantitative Evidence


Aqueous-Ready cAMP Signaling Assays Without Organic Solvent Artifacts

For researchers conducting in vitro cAMP accumulation assays, calcium transient measurements in isolated cardiomyocytes, or adenylyl cyclase activity studies, colforsin daropate enables direct aqueous reconstitution at ≥10 mg/mL, eliminating the confounding effects of DMSO or ethanol required for forskolin solubilization . This is particularly advantageous in primary cell cultures sensitive to organic solvent exposure and in high-throughput screening platforms where solvent compatibility is critical [1].

Cardiac-Specific cAMP Pathway Studies Leveraging AC-V Isoform Selectivity

Investigators studying cardiac-specific cAMP signaling, excitation-contraction coupling in ventricular myocytes, or evaluating cardiotonic agents should select colforsin daropate for its ~1.87-fold enhanced potency at cardiac type V adenylate cyclase relative to forskolin . This isoform selectivity enables more targeted interrogation of cardiac AC-V function without equivalent activation of non-cardiac isoforms [1].

Heart Failure Models with β-Adrenoceptor Down-Regulation or Coronary Insufficiency

In preclinical heart failure models characterized by β-adrenoceptor desensitization, down-regulation, or reduced coronary blood flow, colforsin daropate offers a mechanism-based advantage. Its direct AC activation bypasses the compromised β-receptor signaling cascade, and its predominant coronary vasodilator action (coronary vasodilation >> positive inotropy) addresses the perfusion deficit common in severe heart failure . This contrasts with catecholamines, which exhibit the reverse selectivity (inotropy >> vasodilation) and lose efficacy with receptor down-regulation [1].

Transplant Immunology and Antiproliferative Research

For investigators studying allograft rejection, immune modulation via cAMP elevation, or antiproliferative mechanisms in transplantation models, colforsin daropate provides a water-soluble, orally bioavailable tool compound with documented efficacy in prolonging lung allograft survival at 1-3 mg/kg/day . This expands its utility beyond cardiovascular applications into immunopharmacology and transplant research [1].

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